N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide
Description
N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN5O/c1-3-20(4-2)14(22)12-19-6-5-7-21(9-8-19)15-17-10-13(16)11-18-15/h10-11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZHNCRLDIDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with a diazepane derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Comparison with Similar Compounds
N,N-diethyl-2-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide can be compared with other similar compounds, such as:
N,N-diethyl-2-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N,N-diethyl-2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]acetamide: The presence of a bromine atom can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific fluoropyrimidine and diazepane structure, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
